Benzastatin C
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Overview
Description
Benzastatin C is a quinoline alkaloid that is 1,2,3,4-tetrahydroquinoline-6-carboxamide substituted by a chloro group at position 3 and a 3,4-dimethylpent-3-en-1-yl and a methoxymethyl group at position 2 (the 2R,3R stereoisomer). Isolated from the culture broth of Streptomyces nitrosporeus 30643, it exhibits inhibitory potential against lipid peroxidation and anti-HSV activity. It has a role as a metabolite, a radical scavenger and an anti-HSV agent. It is a quinoline alkaloid, an organochlorine compound, an ether and a member of benzamides.
Scientific Research Applications
Antiviral Activity
Benzastatin C, a compound from Streptomyces nitrosporeus, has been found to exhibit significant antiviral activity. It demonstrates a dose-dependent effectiveness against viruses like herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vesicular stomatitis virus (VSV) (Lee, Yoo, & Kim, 2007).
Biosynthesis Mechanism
Research into the biosynthesis of benzastatins reveals the involvement of cytochrome P450 in their formation. This enzyme plays a crucial role in the cyclization of geranylated p-acetoxyaminobenzoic acids, leading to the creation of benzastatin's unique indoline and tetrahydroquinoline scaffolds (Tsutsumi et al., 2018).
Free Radical Scavenging
Benzastatins A, B, C, and D, including this compound, are identified as new free radical scavengers. These compounds, particularly this compound, have shown inhibitory activity against lipid peroxidation and glutamate toxicity in cell assays (Kim, Kim, & Yoo, 1996).
Neuronal Cell Protection
Further research on this compound and its analogues demonstrates their ability to protect neuronal cells. They effectively suppress glutamate toxicity in specific cell types, indicating potential applications in neuroprotection (Kim et al., 1997).
Properties
Molecular Formula |
C19H27ClN2O2 |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H27ClN2O2/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(21)23)5-6-16(15)22-19/h5-6,9,17,22H,7-8,10-11H2,1-4H3,(H2,21,23)/t17-,19-/m1/s1 |
InChI Key |
AHGKSZXKDPGMQU-IEBWSBKVSA-N |
Isomeric SMILES |
CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C |
Canonical SMILES |
CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C |
Synonyms |
benzastatin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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